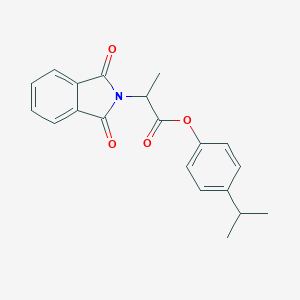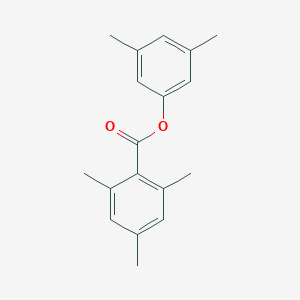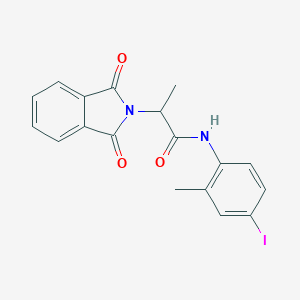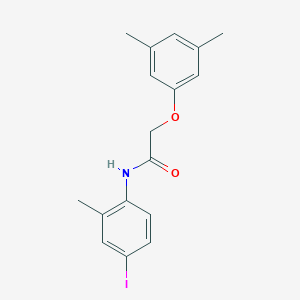
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound that features both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(propan-2-yl)phenol with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted aromatic derivatives .
Applications De Recherche Scientifique
4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic and heterocyclic structures allow it to engage in π-π interactions and hydrogen bonding with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanoate
- 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanoate
Uniqueness
What sets 4-(propan-2-yl)phenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate apart from similar compounds is its specific ester linkage and the presence of both aromatic and heterocyclic moieties. This unique structure contributes to its diverse reactivity and broad range of applications .
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
337.4g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H19NO4/c1-12(2)14-8-10-15(11-9-14)25-20(24)13(3)21-18(22)16-6-4-5-7-17(16)19(21)23/h4-13H,1-3H3 |
Clé InChI |
RHXZKGYBVODWBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethylphenyl [(4-chloro-3,5-dimethylphenyl)oxy]acetate](/img/structure/B404157.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B404159.png)
![3-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B404161.png)

![5-(4-methylphenyl)-1-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B404165.png)
![3-(3-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404166.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B404167.png)
![6-ethyl-2-methyl-4-oxo-3-(phenyloxy)-4H-chromen-7-yl 2-({[(phenylmethyl)oxy]carbonyl}amino)propanoate](/img/structure/B404170.png)
![5-(3-chlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B404172.png)
![2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B404173.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404176.png)

